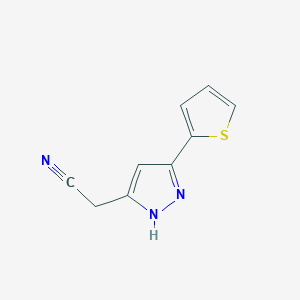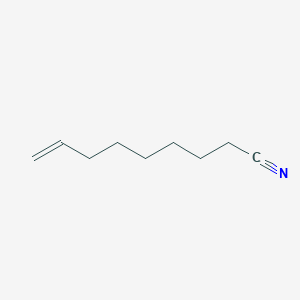
4-(2-Bromoethyl)-1,2-dichlorobenzene
Overview
Description
“4-(2-Bromoethyl)phenol” is a compound with the molecular formula C8H9BrO . It has an average mass of 201.061 Da and a Monoisotopic mass of 199.983673 Da .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, “4-(2-Bromoethyl)phenol” can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation . Another compound, “Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate”, was synthesized by click chemistry (CuAAC) using 4-bromobut-1-yne and ethyl 4-azidobenzoate .
Molecular Structure Analysis
The molecular structure of “4-(2-Bromoethyl)phenol” has been determined by 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, bromination of o-nitrotoluene could be used because the activating methyl group would dominate the deactivating nitro group and direct bromination to the correct position .
Physical And Chemical Properties Analysis
“4-(2-Bromoethyl)phenol” has a density of 1.5±0.1 g/cm3, a boiling point of 276.5±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .
Scientific Research Applications
Computational and Spectroscopic Analysis
4-(2-Bromoethyl)-1,2-dichlorobenzene (BDB) has been a subject of intensive computational and spectroscopic studies. Vennila et al. (2018) performed a comprehensive investigation combining experimental and theoretical approaches. The study revealed higher electronic density in BDB and provided insights into its molecular geometry, Nuclear Magnetic Resonance (NMR) characteristics, and Nonlinear optical (NLO) properties. Additionally, the research explored the compound's local reactivity properties and its interactions with water molecules. Notably, BDB demonstrated inhibitory activity against isopentenylpyrophosphate transferase, highlighting its potential biochemical applications (Vennila et al., 2018).
Catalytic Oxidation Studies
In the context of catalytic oxidation, the activities of various transition metal oxides were systematically investigated by Krishnamoorthy et al. (2000) using 1,2-dichlorobenzene as a representative compound. The study provided critical insights into how the nature of the transition metal oxide influences catalytic activity, with specific metal oxides exhibiting higher activity levels. This research underscores the significance of metal oxide–support interactions in catalytic processes, offering a foundation for optimizing catalyst design in industrial applications (Krishnamoorthy et al., 2000).
Zeolite-Based Catalytic Destruction
The catalytic oxidation of 1,2-dichlorobenzene was also explored by Taralunga et al. (2006) using various protonic zeolites. Their findings demonstrated the active role of Bronsted acid sites on zeolites in enhancing the degradation of 1,2-dichlorobenzene. The study provides valuable information on the use of zeolites in environmental applications, particularly in the destruction of hazardous compounds (Taralunga et al., 2006).
Solubility and Interaction Studies
Korobov et al. (1999) conducted a study on the solubility properties of C60 and C70 fullerenes in aromatic solvents, including 1,2-dichlorobenzene. This research is crucial for understanding the solution behavior of fullerenes, which has implications in materials science and nanotechnology. The identification of solid solvates in these systems can aid in the development of new materials with tailored properties (Korobov et al., 1999).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(2-bromoethyl)-1,2-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPXCNCZFYELLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCBr)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569089 | |
| Record name | 4-(2-Bromoethyl)-1,2-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39232-02-5 | |
| Record name | 4-(2-Bromoethyl)-1,2-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoethyl)-1,2-dichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)
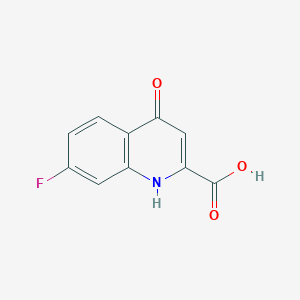


![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)

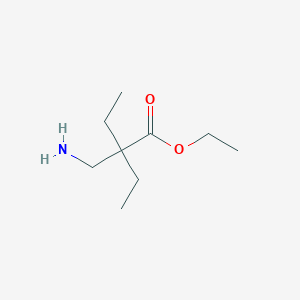
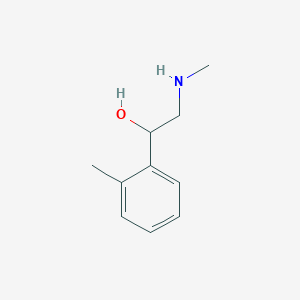
![1-fluoro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1368823.png)
